molecular formula C26H30N4O3S B308017 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether

Cat. No. B308017
M. Wt: 478.6 g/mol
InChI Key: XYQUOYQVVYBISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether, also known as APB-162, is a novel compound that has gained attention in the field of medicinal chemistry. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. APB-162 has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether involves its ability to modulate various signaling pathways in cells. It targets the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether inhibits this pathway by blocking the activation of Akt, which leads to the induction of apoptosis in cancer cells. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting this pathway, 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether reduces inflammation and promotes tissue repair.
Biochemical and Physiological Effects:
4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether has been shown to have a range of biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether also inhibits the growth and migration of cancer cells by downregulating the expression of various genes involved in cell proliferation and metastasis. In addition, 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether in lab experiments is its potent activity against cancer cells and microbes. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether. One area of focus is the optimization of its synthesis process to improve its yield and purity. Another direction is the evaluation of its efficacy in animal models of cancer and infectious diseases. Furthermore, the potential of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether as a drug candidate for combination therapy with other anticancer or antimicrobial agents should also be explored. Finally, the safety and toxicity of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether should be thoroughly evaluated to ensure its suitability for clinical use.

Synthesis Methods

The synthesis of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether involves a multi-step process, which starts with the reaction of 2-aminobenzophenone with pentyl mercaptan to form 2-(pentylthio)benzophenone. This intermediate is then reacted with acetic anhydride to obtain 2-(acetylsulfanyl)benzophenone. The final step involves the reaction of 2-(acetylsulfanyl)benzophenone with isopropyl phenyl ether and 6-aminouracil in the presence of a catalyst to form 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether.

Scientific Research Applications

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and lung cancer cells. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether also inhibits the growth and migration of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In addition, 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether has shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether

Molecular Formula

C26H30N4O3S

Molecular Weight

478.6 g/mol

IUPAC Name

1-[3-pentylsulfanyl-6-(4-propan-2-yloxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C26H30N4O3S/c1-5-6-9-16-34-26-27-24-23(28-29-26)21-10-7-8-11-22(21)30(18(4)31)25(33-24)19-12-14-20(15-13-19)32-17(2)3/h7-8,10-15,17,25H,5-6,9,16H2,1-4H3

InChI Key

XYQUOYQVVYBISH-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OC(C)C)C(=O)C)N=N1

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OC(C)C)C(=O)C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.